molecular formula C7H4BrN3O2 B1525342 5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-16-0

5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1525342
CAS No.: 1190311-16-0
M. Wt: 242.03 g/mol
InChI Key: OCIVXCNQVWQXFR-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine is a chemical compound with the empirical formula C7H4BrN3O2 . It has a molecular weight of 242.03 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [O-]N+c1c[nH]c2ncc(Br)cc12 . The InChI key for this compound is GHHWPSOGKLMSCJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid with a density of 1.8±0.1 g/cm3 . It has a boiling point of 311.3±22.0 °C at 760 mmHg . The flash point is not applicable .

Scientific Research Applications

Crystallography and Spectroscopy

The study of crystal structures and vibrational spectra is a significant application area. For instance, the crystal structure and polarized vibrational spectra of related compounds have been analyzed to understand their molecular arrangements and interactions. This research offers insights into the molecular geometry, hydrogen bonding, and the impact of intermolecular contacts on spectral properties (Hanuza et al., 2002).

Magnetic Materials

Compounds containing "5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine" derivatives have been explored for their potential in creating new magnetic materials. For example, lanthanide-nitronyl nitroxide complexes exhibiting single-molecule magnetism behavior have been synthesized, offering a pathway to advanced magnetic materials with potential applications in data storage and quantum computing (Jin-Xia Xu et al., 2009).

Antimicrobial Activity

The antimicrobial activity of pyrrole and pyrazole derivatives, including those with bromo and nitro substituents, has been studied, revealing potent antimicrobial agents against specific pathogens. This research contributes to the development of new antimicrobial agents to combat infectious diseases (S. S. Basha et al., 2015).

Density Functional Theory Studies

Spectroscopic characterization and density functional theory (DFT) studies of similar bromo- and nitro-substituted pyridines have been conducted. These studies provide valuable information on molecular structure, non-linear optical properties, and interactions with biological molecules, which are crucial for designing functional materials and studying biological interactions (H. Vural, M. Kara, 2017).

Synthetic Organic Chemistry

The nitration and halogenation of pyridine derivatives are key synthetic strategies in organic chemistry, leading to a variety of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. Research in this area explores the reactivity and mechanisms underlying the synthesis of nitro- and bromo-substituted pyridines, contributing to the development of new synthetic methods (H. J. Hertog et al., 2010).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Properties

IUPAC Name

5-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-2-1-4-7(10-6)5(3-9-4)11(12)13/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIVXCNQVWQXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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